6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one
Overview
Description
6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one is a complex organic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound is characterized by its unique tricyclic structure, which includes a bromine atom and an azatricyclic framework. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a suitable azatricyclic precursor under controlled conditions. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, at low temperatures to ensure selective bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The tricyclic structure allows for potential cyclization reactions to form new ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and azatricyclic structure may allow the compound to bind to certain enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one: This compound has an amino group instead of a bromine atom, which can significantly alter its reactivity and biological activity.
Other Halogenated Azatricyclic Compounds: Compounds with different halogens (e.g., chlorine, fluorine) in place of the bromine atom.
Uniqueness
6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
6-bromo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-9-4-7-2-1-3-13-10(14)6-8(5-9)11(7)13/h4-5H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRMYNXHZHUHFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)Br)CC(=O)N3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193432 | |
Record name | 8-Bromo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57368-92-0 | |
Record name | 8-Bromo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57368-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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